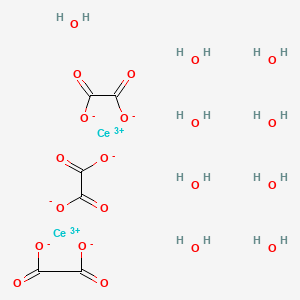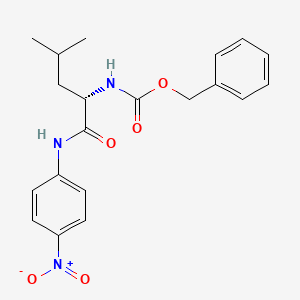
LAS-C10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linear alkylbenzene sulfonate with a carbon chain length of 10 (LAS-C10) is a member of the linear alkylbenzene sulfonate family, which are anionic surfactants. These compounds consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. They are widely used in various cleaning and personal care products due to their excellent surfactant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linear alkylbenzene sulfonates are prepared industrially by the sulfonation of linear alkylbenzenes. The most common route involves the alkylation of benzene with long-chain monoalkenes (such as dodecene) using hydrogen fluoride as a catalyst. The resulting alkylbenzenes are then sulfonated with sulfur trioxide to produce the sulfonic acid, which is subsequently neutralized with sodium hydroxide .
Industrial Production Methods
The industrial production of linear alkylbenzene sulfonates involves large-scale sulfonation reactors where linear alkylbenzenes are continuously fed and reacted with sulfur trioxide. The sulfonic acid produced is then neutralized in a separate reactor with sodium hydroxide to form the final product. This process is highly efficient and can be scaled up to produce large quantities of the surfactant .
Análisis De Reacciones Químicas
Types of Reactions
Linear alkylbenzene sulfonates undergo various chemical reactions, including:
Oxidation: Linear alkylbenzene sulfonates can be oxidized to produce sulfonic acids and other oxidation products.
Reduction: These compounds can be reduced under specific conditions to yield the corresponding alkylbenzenes.
Substitution: Linear alkylbenzene sulfonates can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are often employed.
Major Products Formed
Oxidation: Sulfonic acids and other oxidation products.
Reduction: Alkylbenzenes.
Substitution: Various substituted alkylbenzenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Linear alkylbenzene sulfonates, including LAS-C10, have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to their ability to disrupt cell membranes.
Medicine: Investigated for their antimicrobial properties and potential use in disinfectants.
Industry: Widely used in the formulation of detergents, cleaning agents, and personal care products
Mecanismo De Acción
The primary mechanism of action of linear alkylbenzene sulfonates involves their ability to reduce surface tension and disrupt lipid membranes. The hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic sulfonate group remains in the aqueous phase, leading to the solubilization of lipids and proteins. This property makes them effective in cleaning and antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
Branched alkylbenzene sulfonates: These were used before linear alkylbenzene sulfonates but were phased out due to their poor biodegradability.
Sodium dodecyl sulfate: Another widely used anionic surfactant with similar properties but different structural characteristics.
Sodium laureth sulfate: Commonly used in personal care products, it has a similar surfactant action but differs in its ethoxylated structure.
Uniqueness
Linear alkylbenzene sulfonates, including LAS-C10, are unique due to their linear structure, which provides better biodegradability compared to their branched counterparts. This makes them more environmentally friendly and suitable for widespread use in various applications .
Propiedades
Número CAS |
1322-98-1 |
|---|---|
Fórmula molecular |
C16H25NaO3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
sodium;2-decylbenzenesulfonate |
InChI |
InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
AJVIQNYVMGYYOL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)



![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)
